Product packaging for 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine(Cat. No.:CAS No. 105957-58-2)

6,8-Dibromo-9-ethyl-9H-carbazol-3-amine

Cat. No.: B14315067
CAS No.: 105957-58-2
M. Wt: 368.07 g/mol
InChI Key: KWMCRCMNHWZIQK-UHFFFAOYSA-N
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Description

6,8-Dibromo-9-ethyl-9H-carbazol-3-amine is a synthetic carbazole derivative with the molecular formula C 14 H 12 Br 2 N 2 and a molecular weight of 368.066 g/mol . This compound is supplied as a high-purity solid for research and development purposes. The carbazole core is a privileged structure in medicinal chemistry and materials science . The specific bromination pattern at the 6 and 8 positions, along with the primary amine at the 3-position, makes this molecule a versatile chemical building block (synthon) for further synthetic elaboration. Researchers can utilize the reactivity of the bromine substituents in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to build extended π-conjugated systems, or modify the amine group to create a variety of derivatives . While the specific biological activity of this compound has not been fully characterized, related carbazole derivatives are under investigation in preclinical research for influencing diverse pharmacological pathways . These include potential reactivation of the p53 signaling pathway in oncology research, inhibition of the p38 mitogen-activated protein kinase pathway for anti-inflammatory research, and modulation of other molecular targets . The presence of the 9-ethyl group is a common modification that can influence the compound's electronic properties and intermolecular interactions . This product is intended for research use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Br2N2 B14315067 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine CAS No. 105957-58-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105957-58-2

Molecular Formula

C14H12Br2N2

Molecular Weight

368.07 g/mol

IUPAC Name

6,8-dibromo-9-ethylcarbazol-3-amine

InChI

InChI=1S/C14H12Br2N2/c1-2-18-13-4-3-9(17)7-10(13)11-5-8(15)6-12(16)14(11)18/h3-7H,2,17H2,1H3

InChI Key

KWMCRCMNHWZIQK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)C3=C1C(=CC(=C3)Br)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 6,8 Dibromo 9 Ethyl 9h Carbazol 3 Amine and Its Derivatives

Precursor Synthesis and Halogenation Chemistry

The foundational step in synthesizing complex carbazole (B46965) derivatives is the preparation of a suitably halogenated carbazole core. Bromination is a common strategy, as the bromine atoms can be readily replaced or used to direct further reactions.

Synthesis of Dibrominated Carbazole Intermediates (e.g., 3,6-Dibromo-9H-carbazole)

The most prevalent dibrominated carbazole intermediate is 3,6-Dibromo-9H-carbazole. Its synthesis typically starts from the parent compound, 9H-Carbazole. One established method involves dissolving carbazole in a suitable solvent like dimethylformamide (DMF), cooling the solution, and then adding a brominating agent. mdpi.com The product precipitates upon the addition of water and can be further purified by flash chromatography. mdpi.com This intermediate is crucial as the bromine atoms at the 3 and 6 positions are activated for subsequent functionalization, including N-alkylation and other cross-coupling reactions. nih.govnih.govossila.com

Regioselective Bromination of the Carbazole Core via N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds, including the carbazole core. chemicalbook.com The reaction's selectivity is influenced by the reaction conditions. For the synthesis of 3,6-Dibromo-9H-carbazole, carbazole is treated with a slight excess (approximately 2.1 equivalents) of NBS in DMF. mdpi.com The reaction is initiated at a low temperature (0 °C) and then allowed to proceed at room temperature overnight to achieve a high yield. mdpi.com

Alternatively, to synthesize 1,3,6-Tribromo-9H-carbazole, a solution of NBS in dichloromethane (B109758) can be added dropwise to a stirred solution of 9H-carbazole in the same solvent, but in the presence of silica. lmaleidykla.lt The reaction is conducted at ambient temperature in the absence of light. lmaleidykla.lt The control over stoichiometry and reaction conditions is paramount to achieving the desired bromination pattern. For instance, using a 1:1 molar ratio of carbazole to NBS in DMF can yield 3-Bromo-9H-carbazole. lmaleidykla.lt

Table 1: Conditions for Regioselective Bromination of Carbazole
Target CompoundBrominating AgentSolventKey ConditionsYieldReference
3,6-Dibromo-9H-carbazoleNBS (2.1 eq.)DMF0 °C to Room Temp, overnightQuantitative mdpi.com
3-Bromo-9H-carbazoleNBS (1.0 eq.)DMF / DichloromethaneRoom Temp, 3h98% lmaleidykla.lt
1,3,6-Tribromo-9H-carbazoleNBS (5.0 eq.)DichloromethaneAmbient Temp, in presence of silica96% lmaleidykla.lt

N-Alkylation Approaches

Following the successful bromination of the carbazole core, the next step is the introduction of an alkyl group, specifically an ethyl moiety, at the nitrogen atom (N-9 position).

Introduction of the 9-Ethyl Moiety on the Carbazole Nitrogen

N-alkylation of the dibrominated carbazole is typically achieved by reacting it with an alkyl halide in the presence of a base. For instance, 3,6-dibromocarbazole (B31536) can be dissolved in DMF, followed by the addition of a strong base like sodium hydride (NaH). chemicalbook.com The base deprotonates the nitrogen of the carbazole, forming a nucleophilic carbazolide anion. This anion then reacts with an alkylating agent, such as 1-iodobutane (B1219991) or, for the target molecule, an ethyl halide like iodoethane (B44018) or bromoethane, to form the N-alkylated product. chemicalbook.com Similar procedures have been used to synthesize various N-alkylated carbazoles, such as 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole and 3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole. nih.govnih.gov

Another method involves using sodium amide in liquid ammonia (B1221849) to deprotonate the 3,6-dibromocarbazole, followed by the addition of the alkylating agent, such as propargyl bromide. prepchem.com

Optimization of N-Alkylation Reaction Conditions

The efficiency of the N-alkylation reaction depends on several factors, including the choice of base, solvent, and alkylating agent. Strong bases like sodium hydride are effective for deprotonating the carbazole nitrogen. chemicalbook.com DMF is a common solvent for this reaction as it effectively dissolves both the carbazole substrate and the intermediate carbazolide salt. chemicalbook.com

The reaction time and temperature are also critical parameters. A typical procedure involves adding the base portionwise to a solution of the dibromocarbazole in DMF, followed by the addition of the alkyl halide. chemicalbook.com The reaction is often allowed to proceed for a couple of hours to ensure completion. chemicalbook.com After the reaction, an aqueous workup is performed to remove the excess base and salts, followed by extraction with an organic solvent and purification to yield the final N-alkylated product. chemicalbook.com

Table 2: Conditions for N-Alkylation of 3,6-Dibromo-9H-carbazole
Alkyl GroupAlkylating AgentBaseSolventReaction TimeReference
Butyl1-IodobutaneSodium HydrideDMF2 hours chemicalbook.com
4-Bromobenzyl1-Bromo-4-(bromomethyl)benzeneNot specifiedNot specifiedNot specified nih.gov
PropargylPropargyl BromideSodium AmideLiquid Ammonia / Toluene~100 minutes prepchem.com

Amination Chemistry at the C-3 Position

The final strategic step is the introduction of an amino group at the C-3 position of the 6,8-dibromo-9-ethyl-9H-carbazole framework. The direct amination of a polysubstituted carbazole core presents a significant synthetic challenge, requiring careful selection of methodology to ensure regioselectivity and avoid unwanted side reactions.

Modern synthetic organic chemistry offers powerful tools for C-N bond formation on aryl systems. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a leading method for the synthesis of aromatic amines from aryl halides. nih.gov This reaction class is known for its broad substrate scope and functional group tolerance. In the context of the target molecule, a Buchwald-Hartwig approach would theoretically involve coupling the 6,8-dibromo-9-ethyl-9H-carbazole-3-halide (or triflate) precursor with an ammonia equivalent or a protected amine source. However, the successful application of this reaction would depend heavily on the relative reactivity of the bromine atoms at the 6 and 8 positions versus the leaving group at the 3 position.

Detailed experimental procedures for the specific amination of a 6,8-dibromo-9-ethyl-9H-carbazole at the C-3 position are not extensively documented in the surveyed literature. The synthesis often involves building the carbazole ring with the amino group or a precursor already in place. For example, the reactivity of 3-amino-9-ethylcarbazole (B89807) itself has been extensively studied for creating more complex molecules, but this compound already possesses the desired amino functionality. tubitak.gov.tr The synthesis of the target molecule would likely require a custom-designed route involving either a late-stage amination or the construction of the carbazole ring from precursors already containing the necessary nitrogen and bromine substituents in the correct orientation.

Strategies for Introducing the C-3 Amino Group

A primary and well-established strategy for introducing an amino group at the C-3 position of the 9-ethylcarbazole (B1664220) core involves a two-step process: electrophilic nitration followed by chemical reduction. This classical approach is widely documented for the synthesis of 3-amino-9-ethylcarbazole and is adaptable for precursors of the target compound. researchgate.nettubitak.gov.tr

The synthesis typically begins with the nitration of a 9-ethylcarbazole substrate. A mixture of nitric acid and a protic acid like acetic or sulfuric acid is commonly employed to generate the nitronium ion (NO₂⁺), which then attacks the electron-rich C-3 position of the carbazole ring. The reaction is generally performed at low temperatures to control regioselectivity and prevent over-nitration. tubitak.gov.tr

Following the successful installation of the nitro group, the subsequent step is its reduction to the primary amine. A variety of reducing agents can be used for this transformation. A common and effective method is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). tubitak.gov.tr Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) or hydrogen gas is another effective method.

Table 1: Common Reagents for Nitration and Reduction of Carbazoles

Step Reagent System Typical Conditions
Nitration HNO₃ / Acetic Acid Room temperature
HNO₃ / H₂SO₄ 0 °C to room temperature
Reduction Sn / HCl Reflux
Fe / HCl Reflux

This nitration-reduction sequence is a foundational method for accessing the C-3 amino carbazole scaffold, which can then be subjected to further functionalization, such as bromination, to yield the final target compound. researchgate.nettubitak.gov.tr

Palladium-Catalyzed Amination Protocols (e.g., Buchwald-Hartwig Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.org This reaction is a key strategy for introducing an amino group onto an aryl halide, such as a brominated carbazole precursor. libretexts.org In the context of synthesizing 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine, this protocol could be envisioned starting from a 3,6,8-tribromo-9-ethyl-9H-carbazole intermediate.

The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and modulates its reactivity. chemeurope.com For sterically hindered or electron-rich aryl halides, bulky and electron-rich phosphine ligands are often required. A variety of ligands have been developed, each offering different scopes and efficiencies. nih.gov

Table 2: Key Components of the Buchwald-Hartwig Amination

Component Examples Role in Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst
Ligand XPhos, RuPhos, SPhos, BINAP, DPPF Stabilizes Pd center, facilitates oxidative addition and reductive elimination wikipedia.orgnih.gov
Base NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ Deprotonates the amine in the catalytic cycle chemeurope.com
Amine Source Ammonia, Benzophenone imine, LiN(SiMe₃)₂ Provides the nitrogen atom for the C-N bond

| Solvent | Toluene, Dioxane, THF | Aprotic solvents are typically used chemeurope.com |

For the synthesis of the target compound, a selective amination at the C-3 position of a tribrominated precursor would be challenging due to the similar reactivity of the bromine atoms at C-3, C-6, and C-8. However, under carefully optimized conditions, differences in the electronic environment or steric hindrance around each bromine atom might allow for regioselective amination.

Nucleophilic Aromatic Substitution (SNAr) Routes for Amine Incorporation

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming aryl-amine bonds. This pathway involves the attack of a nucleophile (such as an amide anion) on an aromatic ring, followed by the departure of a leaving group. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction.

Multi-step Synthetic Sequences for this compound

A plausible multi-step synthetic route to this compound can be constructed based on established carbazole chemistry. Since a direct, single-pot synthesis is unlikely, a linear sequence involving the sequential introduction of the required functional groups is the most logical approach. A likely pathway starts from commercially available 9H-carbazole.

N-Alkylation: The synthesis would commence with the alkylation of the carbazole nitrogen. Reacting 9H-carbazole with ethyl bromide or a similar ethylating agent in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) in a polar aprotic solvent such as DMF or acetone (B3395972) yields 9-ethyl-9H-carbazole. tubitak.gov.tr

Nitration: The next step is the regioselective introduction of a nitro group at the C-3 position. This is typically achieved by treating 9-ethyl-9H-carbazole with a nitrating agent, such as nitric acid in acetic acid, at controlled temperatures to afford 9-ethyl-3-nitro-9H-carbazole. tubitak.gov.tr

Dibromination: The subsequent step is the bromination of the nitrated carbazole. The electron-withdrawing nitro group at C-3 deactivates the ring, directing electrophilic substitution to the other benzene (B151609) ring. Bromination using N-bromosuccinimide (NBS) or bromine in a suitable solvent is expected to install bromine atoms at the C-6 and C-8 positions, yielding 6,8-dibromo-9-ethyl-3-nitro-9H-carbazole. The synthesis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole via exhaustive bromination with NBS has been reported, demonstrating the feasibility of introducing bromine at these positions. nih.gov

Reduction: The final step is the reduction of the nitro group to the target primary amine. This transformation can be accomplished using standard reducing conditions, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C), to furnish this compound.

This proposed sequence allows for controlled, regioselective installation of all the necessary substituents on the carbazole core.

Derivatization and Functionalization of this compound

The title compound is a versatile intermediate, offering multiple sites for further chemical modification. The primary amino group at C-3 and the two bromine atoms at C-6 and C-8 can be selectively functionalized to generate a diverse library of more complex molecules.

The primary amino group at the C-3 position is a nucleophilic site that readily participates in a variety of chemical transformations.

Schiff Base Formation: The condensation reaction between the C-3 amino group and an aldehyde or ketone yields an imine, commonly known as a Schiff base. ekb.eg This reaction is typically carried out by refluxing the amine and the carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of acid. ekb.eg The synthesis of Schiff bases from 3-amino-9-ethylcarbazole with various aldehydes has been documented, indicating that this compound would undergo similar reactions. researchgate.netnih.gov These imine derivatives are valuable in coordination chemistry and for the synthesis of heterocyclic systems. najah.edunih.gov

Acylation: The amino group can be easily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction forms a stable amide bond. For example, treatment with chloroacetyl chloride would yield the corresponding 2-chloro-N-(carbazol-3-yl)acetamide derivative, which can serve as a precursor for further nucleophilic substitution reactions. tubitak.gov.tr This acylation is a common strategy to introduce new functional groups or to protect the amino group during subsequent reactions. researchgate.net

The bromine atoms at the C-6 and C-8 positions are ideal handles for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a particularly powerful method for creating new C-C bonds by reacting an aryl halide with an organoboron compound (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. derpharmachemica.com The bromine atoms on this compound can be sequentially or simultaneously replaced with various aryl, heteroaryl, or alkyl groups. researchgate.net This reaction significantly expands the structural diversity of the carbazole core, enabling the synthesis of complex conjugated systems for applications in organic electronics. derpharmachemica.com

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Examples
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Ligand PPh₃, SPhos, XPhos
Boron Reagent Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters)
Base K₂CO₃, Cs₂CO₃, K₃PO₄

| Solvent System | Toluene/Water, Dioxane/Water, DMF |

Other cross-coupling reactions, such as Stille coupling (with organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes), could also be employed to functionalize the C-6 and C-8 positions, further highlighting the synthetic utility of this dibrominated carbazole amine. mdpi.comnasa.gov

Mechanistic Investigations of Chemical Reactivity

Reaction Pathways Involving the Amino Group at C-3

The primary amine at the C-3 position is a key functional group that directs much of the compound's reactivity. Its lone pair of electrons makes it a potent nucleophilic center, readily participating in a variety of chemical transformations.

The amino group at C-3 is a typical nucleophilic center for the carbazole (B46965) system. researchgate.nettubitak.gov.tr This nucleophilicity allows the compound to react with a range of electrophilic reagents. Reactions such as acylation, arylation, and alkylation are common pathways. For instance, 3-amino-9-ethylcarbazole (B89807) readily reacts with chloroacetyl chloride in the presence of a base to yield the corresponding acetamide (B32628) derivative. researchgate.net Similarly, it can undergo nucleophilic addition to isocyanates to form urea (B33335) derivatives. tubitak.gov.tr The bromine substituents at the C-6 and C-8 positions, being electron-withdrawing, may slightly diminish the nucleophilicity of the amino group through inductive effects, but the fundamental reactive nature of the amine remains.

Another significant reaction pathway is N-arylation. The amino group can react with activated aryl halides or participate in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form tri-substituted amine derivatives. For example, 3-amino-9-ethylcarbazole has been successfully coupled with aryl halides in the presence of a suitable catalyst system. researchgate.net

Table 1: Examples of Nucleophilic Reactions at the C-3 Amino Group This table is based on the reactivity of the parent compound, 3-amino-9-ethylcarbazole, which serves as a model for the title compound.

Reaction TypeReagent ExampleProduct TypeReference
AcylationChloroacetyl chlorideN-(9-ethyl-9H-carbazol-3-yl)acetamide researchgate.net
Arylation2-chloro-3-nitropyridineN-(9-ethyl-9H-carbazol-3-yl)-3-nitropyridin-2-amine researchgate.net
Urea Formation2-isocyanatoethyl methacrylate2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate tubitak.gov.tr
AcylationEthyl-3-oxobutanoateN-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide nih.govresearchgate.net

Condensation Reactions with Carbonyl Compounds

The primary amine of 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). vanderbilt.edu This reaction is a cornerstone of imine chemistry and proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction of 3-amino-9-ethylcarbazole with various substituted aromatic aldehydes, such as salicylaldehydes, in refluxing ethanol (B145695) has been shown to produce the corresponding Schiff base derivatives in good yields. researchgate.netnih.gov

Similarly, reactions with β-ketoesters like ethyl-3-oxobutanoate can lead to either acylation products or condensation products (enaminones), depending on the reaction conditions. nih.govresearchgate.net In the presence of an acid catalyst and azeotropic removal of water, the condensation product is favored. nih.govresearchgate.net These enaminone products are versatile intermediates that can be used in subsequent cyclization reactions to form fused heterocyclic systems. nih.gov

Table 2: Condensation Reactions with Carbonyl Compounds Based on the reactivity of 3-amino-9-ethylcarbazole.

Carbonyl CompoundConditionsProduct TypeReference
Substituted SalicylaldehydesTHF/Methanol, Room Temp.Schiff Base (Imine) researchgate.net
3,3-diphenylacrylaldehydeWater, RefluxSchiff Base (Imine) nih.gov
Ethyl-3-oxobutanoateBenzene (B151609), Reflux, HCl catalystEthyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate nih.govresearchgate.net

Role of Bromine Substituents in Reactivity

The two bromine atoms at positions C-6 and C-8 significantly influence the electronic properties and reactivity of the carbazole core.

The carbazole ring system is aromatic, though studies have indicated that the central five-membered pyrrole (B145914) ring possesses reduced aromaticity compared to the two flanking benzene rings. nih.govrsc.org The bromine substituents are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the carbazole ring system, particularly on the benzene ring to which they are attached. nih.gov This decrease in electron density makes the ring less susceptible to electrophilic aromatic substitution compared to the unsubstituted parent carbazole. The presence of bromine can also introduce a "heavy atom effect," which can influence the photophysical properties of the molecule. researchgate.net

A primary role of the bromine substituents is to serve as reactive handles for transition metal-catalyzed cross-coupling reactions. researchgate.net The carbon-bromine bonds at positions C-6 and C-8 are susceptible to oxidative addition by low-valent transition metal complexes, typically those of palladium or nickel. This activation enables a wide array of synthetic transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions that this compound is expected to undergo include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated carbazoles.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

These reactions provide a powerful platform for the synthesis of complex, functionalized carbazole derivatives by selectively replacing the bromine atoms. uni-muenchen.de

Electrophilic and Nucleophilic Sites on the Carbazole Ring

The substitution pattern of this compound creates distinct regions of high and low electron density, defining its electrophilic and nucleophilic sites.

Nucleophilic Sites:

Amino Group (C-3): The most prominent nucleophilic site due to the lone pair of electrons on the nitrogen atom. researchgate.nettubitak.gov.tr

C-2 and C-4 Positions: These carbon atoms are activated towards electrophilic attack due to the strong electron-donating mesomeric effect (+M effect) of the amino group. The reactivity is generally found to be greater at the C-4 position than at the C-2 position. researchgate.nettubitak.gov.tr This activation allows the carbazole ring itself to participate in cyclization reactions. nih.gov

Electrophilic Sites:

C-6 and C-8 Positions: The carbon atoms bonded to the bromine substituents are the primary electrophilic sites, particularly in the context of metal-catalyzed cross-coupling reactions where they react with nucleophilic organometallic reagents. researchgate.net

Carbazole Ring (under certain conditions): While the ring is generally electron-rich, the electron-withdrawing nature of the bromine atoms deactivates the ring towards electrophilic substitution. However, under forcing conditions or via specific lithiation/metalation pathways, functionalization at other positions might be possible. Computational analyses, such as Molecular Electrostatic Potential (MEP) maps on related structures, visually confirm the presence of electron-rich (red) and electron-poor (blue) regions, corresponding to nucleophilic and electrophilic centers, respectively. mdpi.comresearchgate.net

Table 3: Summary of Reactive Sites in this compound

SiteTypeGoverning Factor(s)Typical Reactions
N-atom of Amino GroupNucleophilicLone pair of electronsAcylation, Arylation, Condensation
C-4 PositionNucleophilic+M effect of amino groupElectrophilic Aromatic Substitution, Cyclization
C-2 PositionNucleophilic+M effect of amino groupElectrophilic Aromatic Substitution, Cyclization
C-6 and C-8 PositionsElectrophilicC-Br bond polarityMetal-Catalyzed Cross-Coupling

Photochemical Reactivity and Radical Cation Stabilization

The photochemical behavior of carbazole derivatives is a subject of significant interest due to their application in materials science, particularly in optoelectronic devices. The introduction of bromine atoms and an amino group to the 9-ethyl-9H-carbazole core, as in this compound, is expected to significantly modulate its electronic properties, and consequently, its photochemical reactivity and the stability of its corresponding radical cation.

Photochemical Reactivity

The carbazole nucleus is known to be photochemically active. Upon irradiation, carbazole can undergo a photoinduced single electron transfer (PSET) process, particularly in the presence of electron-accepting species. researchgate.net For the target molecule, the presence of electron-donating (amine) and electron-withdrawing/heavy atom (bromine) substituents introduces complexity to its photochemical pathways.

Research on other brominated carbazole-based D-π-A (donor-π-acceptor) dyes has shown that the degree and position of bromination significantly impact their photophysical properties. rsc.orgrsc.org Bromination can lead to a blueshift in the UV-visible absorption spectra, which is attributed to an increase in the dihedral angle between heterocyclic units, reducing the planarity and conjugation of the molecule. rsc.orgrsc.org This decrease in planarity can, in turn, reduce intermolecular aggregation, which has been shown to enhance photocatalytic efficiency in certain systems. rsc.org

A potential photochemical degradation pathway for brominated carbazoles is dehalogenation. rsc.org The carbon-bromine bond can be susceptible to cleavage under UV irradiation, leading to the formation of radical species and debrominated products. This represents a key pathway for the photochemical degradation of the molecule. rsc.org

Interactive Data Table: Photophysical Properties of Related Brominated Carbazole Dyes

The following table summarizes findings on how bromination affects the properties of carbazole-based dyes, which can be extrapolated to understand the potential behavior of this compound.

PropertyObservation upon BrominationRationaleReference
UV-vis Absorption Blueshift (shift to lower wavelength)Increased steric hindrance from Br atoms reduces molecular planarity and conjugation. rsc.org
Photoluminescence BlueshiftConsistent with the reduced conjugation observed in absorption spectra. rsc.org
Oxidation Potential IncreasedBromine's inductive electron-withdrawing effect makes the molecule harder to oxidize. rsc.org
Photocatalytic Activity Enhanced (in specific systems)Reduced intermolecular aggregation due to loss of planarity leads to higher efficiency. rsc.org
Photostability Potential for debrominationThe C-Br bond can be a site for photochemical cleavage. rsc.org

This data is based on studies of different, but structurally related, brominated carbazole systems and serves as an illustrative guide.

Radical Cation Stabilization

The formation of a radical cation from a carbazole derivative involves the removal of a single electron from the π-system. The stability of this resulting species is crucial in determining the material's performance in applications like organic light-emitting diodes (OLEDs) and as a charge-transporting material. The stability of the this compound radical cation is governed by the interplay of its various substituents.

Carbazole Core and Amino Group : The nitrogen atom of the carbazole ring and the extensive aromatic system provide significant delocalization for the unpaired electron and the positive charge. Furthermore, the amino group at the 3-position is a strong electron-donating group through resonance. It can effectively stabilize the radical cation by delocalizing the positive charge onto the nitrogen atom of the amino group.

Effect of Bromine Substituents : Halogens exhibit a dual electronic effect. The bromine atoms at the 6- and 8-positions exert a destabilizing inductive effect by withdrawing electron density from the aromatic ring due to their high electronegativity. sciencemadness.org Conversely, the lone pairs of electrons on the bromine atoms can participate in resonance, which would have a stabilizing effect by delocalizing the positive charge. sciencemadness.org The net effect depends on the balance between these opposing factors.

Ethyl Group : The 9-ethyl group has a mild electron-donating inductive effect, which contributes a small degree of stabilization to the electron-deficient radical cation.

Stability and Degradation Pathways

The environmental persistence and ultimate fate of this compound are determined by its stability and the pathways through which it degrades. While specific studies on this compound are not available, its degradation can be inferred from research on carbazole and other brominated aromatic compounds.

Stability

The tricyclic aromatic carbazole core is generally a stable chemical structure. However, its stability can be compromised by photochemical processes, as discussed previously. Under environmental conditions, exposure to sunlight could initiate photodegradation, with a primary pathway likely being the cleavage of the carbon-bromine bonds. rsc.org

Degradation Pathways

Plausible degradation pathways include both abiotic (photodegradation) and biotic (biodegradation) processes.

Photodegradation : As noted, the primary photodegradation route is expected to be photolytic debromination. This would result in the formation of less-brominated carbazole derivatives and inorganic bromide.

Biodegradation : The microbial degradation of the parent compound, carbazole, has been extensively studied. nih.gov Numerous bacterial strains, particularly from the genera Pseudomonas, Sphingomonas, and Chryseobacterium, can utilize carbazole as their sole source of carbon, nitrogen, and energy. nih.govresearchgate.netresearchgate.net The canonical pathway for carbazole biodegradation is initiated by an angular dioxygenase enzyme, which attacks the aromatic ring system adjacent to the nitrogen heteroatom. nih.gov

For this compound, the presence of bromine atoms presents a significant challenge for microbial enzymes. Halogenated organic compounds are often more resistant to degradation than their non-halogenated counterparts. nih.govmahidol.ac.th Microbial degradation would likely require initial dehalogenation. This can occur through several mechanisms:

  • Oxidative Dehalogenation : A monooxygenase could attack the aromatic ring, leading to the formation of an unstable intermediate that subsequently eliminates a bromide ion.
  • Reductive Dehalogenation : Under anaerobic conditions, the C-Br bond could be cleaved by reductive dehalogenase enzymes, replacing the bromine with a hydrogen atom.
  • Following dehalogenation, the resulting 9-ethyl-9H-carbazol-3-amine backbone would likely be degraded through pathways similar to those established for carbazole, involving ring-opening and eventual mineralization. nih.gov

    Interactive Data Table: Microbial Degradation of Carbazole and Related Compounds

    Organism/SystemSubstrateKey FindingsReference
    Pseudomonas sp.CarbazoleCan utilize carbazole as a sole carbon and nitrogen source; degradation is enhanced in the presence of certain organic solvents. researchgate.net
    Gram-negative bacterium GBS.5CarbazoleHigh specific activity for carbazole degradation (11.36 μmol/min/g dry cell weight). researchgate.net
    Microbial ConsortiumCarbazoleSynergistic metabolism between Chryseobacterium sp. and Achromobacter sp. required for degradation. researchgate.net
    Four-Strain Microbial ConsortiumBrominated Flame Retardants (TBNPA, DBNPG)Aerobic degradation occurred via a likely monooxygenase mechanism; required an additional carbon source. mdpi.com
    Advanced Reduction ProcessHalogenated AntibioticsCarbon dioxide radical anions () effectively degrade and dehalogenate various compounds. engineering.org.cn

    Advanced Spectroscopic Characterization and Structural Elucidation

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei.

    The ¹H NMR spectrum of 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine is expected to show distinct signals corresponding to the ethyl group protons, the aromatic protons on the carbazole (B46965) core, and the amine protons.

    The ethyl group attached to the nitrogen atom (N-9) typically presents as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. Based on data from similar 9-ethyl-carbazole compounds, these are expected in the upfield region of the spectrum. nih.govmdpi.com

    The aromatic region is more complex due to the substitution pattern. The protons on the carbazole ring are anticipated at positions 1, 2, 4, 5, and 7.

    H-7: This proton is adjacent to the bromine atom at C-8 and is expected to appear as a doublet.

    H-5: This proton is adjacent to the bromine atom at C-6 and is also expected to be a doublet.

    H-1, H-2, H-4: These protons are on the same ring as the electron-donating amino group. Their signals will be influenced by this group and by each other, leading to more complex splitting patterns, likely appearing as doublets or doublets of doublets.

    -NH₂ Protons: The protons of the primary amine group at C-3 would typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent.

    Table 1: Predicted ¹H NMR Chemical Shifts for this compound

    Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
    -CH₂CH₃ (Methyl)~1.3 - 1.5Triplet (t)
    -CH₂CH₃ (Methylene)~4.3 - 4.5Quartet (q)
    -NH₂Broad singlet, variableBroad Singlet (br s)
    Aromatic Protons (H-1, H-2, H-4, H-5, H-7)~7.0 - 8.0Doublets (d), Doublet of doublets (dd)

    The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would display signals for the two carbons of the ethyl group and the twelve carbons of the carbazole ring.

    Ethyl Carbons: The methyl (-CH₃) and methylene (-CH₂) carbons of the ethyl group are expected to appear in the upfield region of the spectrum. mdpi.com

    Carbazole Carbons: The twelve aromatic carbons will resonate in the downfield region. The carbons directly bonded to the electronegative bromine atoms (C-6 and C-8) and the nitrogen atom (C-4a, C-4b, C-8a, C-9a) will have their chemical shifts significantly influenced. The carbon attached to the amino group (C-3) will also show a characteristic shift.

    Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for definitive assignments. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, allowing for the complete and unambiguous assignment of the carbazole ring's complex structure.

    Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

    Carbon AssignmentPredicted Chemical Shift (δ, ppm)
    -CH₂CH₃ (Methyl)~13 - 15
    -CH₂CH₃ (Methylene)~36 - 38
    Aromatic Carbons (C-Br)~110 - 115
    Aromatic Carbons (C-NH₂)~140 - 145
    Other Aromatic Carbons~108 - 142

    Vibrational Spectroscopy (Infrared and Raman)

    Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing information about its functional groups and bonding.

    The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

    N-H Stretching: The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. rsc.org

    C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹. mdpi.com

    C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. mdpi.com

    C-N Stretching: The stretching vibration of the C-N bond of the amine group and the tertiary amine within the carbazole ring will be visible in the 1200-1350 cm⁻¹ range.

    C-Br Stretching: The carbon-bromine bonds will have characteristic stretching vibrations at lower frequencies, typically in the 500-650 cm⁻¹ range in the far-infrared region.

    Table 3: Predicted Characteristic IR Vibrational Frequencies

    Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
    -NH₂ (Amine)N-H Stretch3300 - 3500
    Aromatic C-HC-H Stretch3000 - 3100
    Aliphatic C-H (Ethyl)C-H Stretch2850 - 2970
    Aromatic C=CC=C Stretch1450 - 1600
    C-NC-N Stretch1200 - 1350
    C-BrC-Br Stretch500 - 650

    The carbazole ring system is known to be essentially planar. nih.gov Vibrational spectroscopy can provide subtle details about the molecular conformation, particularly the orientation of the ethyl and amine substituents with respect to the planar carbazole core. The frequencies and intensities of certain vibrational modes can be sensitive to conformational changes, although detailed analysis often requires computational modeling (DFT) to assign these modes accurately.

    Mass Spectrometry Techniques

    Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₄H₁₂Br₂N₂), the molecular weight is approximately 368.0 g/mol .

    The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) . A key feature will be the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks:

    M⁺: Containing two ⁷⁹Br atoms.

    M⁺+2: Containing one ⁷⁹Br and one ⁸¹Br atom (the most abundant peak in the cluster).

    M⁺+4: Containing two ⁸¹Br atoms.

    The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

    Common fragmentation pathways would likely involve the loss of the ethyl group ([M-29]⁺) or a methyl radical from the ethyl group ([M-15]⁺). Further fragmentation of the dibromo-carbazole amine core would produce other characteristic ions. The fragmentation pattern of the parent compound, 9-ethyl-9H-carbazol-3-amine, serves as a useful reference for the behavior of the core structure upon ionization. nist.govnih.gov

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

    High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₁₄H₁₂Br₂N₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N).

    The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive pattern for the molecular ion peak (M⁺). There will be three peaks: the M⁺ peak (containing two ⁷⁹Br isotopes), the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br), and the M+4 peak (containing two ⁸¹Br isotopes), with an approximate intensity ratio of 1:2:1.

    Molecular FormulaIsotope CompositionCalculated Exact Mass (m/z)
    C₁₄H₁₂Br₂N₂C₁₄H₁₂⁷⁹Br₂N₂367.9425
    C₁₄H₁₂⁷⁹Br⁸¹BrN₂369.9404
    C₁₄H₁₂⁸¹Br₂N₂371.9384

    Fragmentation Pattern Analysis (e.g., Electron Ionization Mass Spectrometry, EI-MS)

    Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. uni-saarland.de The resulting fragmentation pattern provides valuable information about the molecule's structure. chemguide.co.uk While a specific experimental spectrum for this compound is not available, a predictable pattern can be inferred based on the fragmentation of related compounds like 3-amino-9-ethylcarbazole (B89807) and general fragmentation rules for aromatic amines and halogenated compounds. nih.govmiamioh.edunist.gov

    The molecular ion (M⁺) is expected to be observed. Key fragmentation pathways would likely include:

    Alpha-Cleavage: The loss of a methyl radical (•CH₃) from the N-ethyl group is a common fragmentation for N-alkyl amines, leading to a stable cation. This would result in a fragment at [M-15]⁺.

    Benzylic-type Cleavage: Loss of the entire ethyl group (•C₂H₅) would result in a fragment at [M-29]⁺.

    Loss of Bromine: Cleavage of the C-Br bonds can occur, leading to the loss of one or both bromine atoms, resulting in peaks at [M-79/81]⁺ and [M-158/160/162]⁺.

    Ring Fragmentation: The stable carbazole ring system may also undergo fragmentation under high energy conditions, though these fragments are typically of lower intensity.

    Proposed Fragment IonDescription of LossPredicted m/z (using ⁷⁹Br)
    [C₁₄H₁₂Br₂N₂]⁺•Molecular Ion368
    [C₁₃H₉Br₂N₂]⁺Loss of •CH₃353
    [C₁₂H₇Br₂N₂]⁺Loss of •C₂H₅339
    [C₁₄H₁₂BrN₂]⁺Loss of •Br289

    Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

    UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule, revealing information about its conjugated systems and the transitions between electronic energy levels.

    Investigation of Electronic Transitions and Absorption Maxima

    The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the carbazole aromatic system. These are primarily π→π* transitions. The presence of the amino (-NH₂) and bromo (-Br) substituents will modify these transitions.

    Carbazole Core: The carbazole ring system itself has strong absorption bands in the UV region.

    Amino Group (-NH₂): As an electron-donating group (auxochrome), the amino group's lone pair of electrons can interact with the carbazole π-system, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths.

    Bromo Groups (-Br): Halogens can have a dual effect. Their electron-withdrawing inductive effect can sometimes lead to a hypsochromic (blue) shift. However, studies on carbazole dyes brominated at positions analogous to 1 and 8 have shown that steric hindrance from the bromine atoms can decrease molecular planarity, leading to a blueshift in the absorption spectra. nih.gov The substitution at the 6 and 8 positions would similarly influence the electronic properties of the carbazole core.

    The spectrum would likely exhibit characteristic bands corresponding to π→π* transitions of the conjugated aromatic system, as well as possible n→π* transitions associated with the non-bonding electrons on the nitrogen atoms.

    Chromophore/Functional GroupElectronic TransitionExpected Influence on Absorption Spectrum
    Carbazole Aromatic Systemπ→πStrong absorption bands in the UV region.
    Amino Group (-NH₂)n→πWeak absorption, potential for bathochromic shift of π→π* bands.
    Bromo Groups (-Br)-Potential for hypsochromic (blue) shift due to steric and electronic effects. nih.gov

    Solvatochromism Studies

    Solvatochromism is the phenomenon where a substance's color, and therefore its UV-Vis absorption or emission spectrum, changes with the polarity of the solvent. This effect is prominent in molecules where there is a significant change in the dipole moment between the ground and excited states, often seen in compounds with intramolecular charge transfer (ICT) character. nih.gov

    For this compound, the amino group acts as an electron donor, and the carbazole ring can act as a π-system. This donor-acceptor character can lead to a charge-transfer nature in its excited state. nih.gov

    Positive Solvatochromism: It is anticipated that the compound would exhibit positive solvatochromism. In polar solvents, the more polar excited state would be stabilized more than the ground state, leading to a smaller energy gap for electronic transitions. This would result in a bathochromic (red) shift of the absorption maximum as solvent polarity increases.

    Solvent Interactions: Polar protic solvents (like ethanol (B145695) or water) could also engage in hydrogen bonding with the amino group, further influencing the electronic transitions and spectral properties.

    Solvent PolarityExpected InteractionPredicted Spectral Shift (λmax)
    Low (e.g., Hexane)Minimal stabilization of excited state.Shorter Wavelength
    Medium (e.g., THF)Moderate stabilization of excited state.Intermediate Wavelength
    High (e.g., Acetonitrile, Ethanol)Strong stabilization of charge-transfer excited state.Longer Wavelength (Bathochromic Shift). nih.govnih.gov

    Computational Chemistry and Theoretical Modeling

    Quantum Chemical Calculations (e.g., Density Functional Theory, DFT; Ab Initio Methods)

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in studying carbazole (B46965) derivatives. nih.gov Methods like DFT offer a balance between computational cost and accuracy, making them suitable for analyzing the geometry and electronic structure of medium to large-sized molecules. nih.gov The B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional is commonly used for these systems, often paired with basis sets like 6-311G or 6-311++G(d,p) to achieve reliable results. najah.eduresearchgate.net These calculations form the foundation for understanding the molecule's intrinsic properties.

    The first step in theoretical modeling is geometry optimization, which determines the most stable three-dimensional arrangement of atoms—the molecule's global minimum energy conformation. For carbazole derivatives, the tricyclic ring system is known to be essentially planar. nih.gov In 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine, the core carbazole structure is expected to maintain this planarity.

    Conformational analysis focuses on the orientation of the substituents: the ethyl group at the N9 position, the amino group at C3, and the bromine atoms at C6 and C8.

    Carbazole Core: The fused ring system is anticipated to be nearly flat, which is characteristic of carbazoles and crucial for its electronic conjugation. nih.gov

    Ethyl Group: The ethyl group at the nitrogen atom will adopt a staggered conformation to minimize steric hindrance with the aromatic system. Computational studies on N-substituted carbazoles show that the substituent's orientation influences intermolecular packing and electronic properties. rsc.org

    Amino and Bromo Groups: The bromine and amine substituents lie on the periphery of the planar carbazole core. Their presence is expected to induce minor distortions in the local geometry, such as slight changes in C-C bond lengths and bond angles within the benzene (B151609) rings, due to steric and electronic effects.

    Computational conformational analysis can predict the rotational barriers and preferred dihedral angles of these substituent groups relative to the carbazole plane. researchgate.net

    The electronic properties of a molecule are primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals is the HOMO-LUMO gap, a key parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical-electronic properties. scirp.orgnih.gov

    For this compound, the substituents play a critical role in modulating the HOMO and LUMO energy levels:

    HOMO: The carbazole ring system, particularly the nitrogen atom, is electron-rich. The presence of the electron-donating amino (-NH2) group at the C3 position is expected to significantly raise the energy of the HOMO. This effect is common in substituted aromatic systems, where donor groups destabilize the HOMO, making the molecule easier to oxidize. acs.org The HOMO is likely delocalized across the carbazole backbone and the amino group.

    LUMO: The bromine atoms are electron-withdrawing through an inductive effect, which would typically lower the LUMO energy. The LUMO is expected to be distributed across the aromatic framework, with some contribution from the bromine atoms.

    Band Gap: The combination of a strong electron-donating group (-NH2) and electron-withdrawing groups (-Br) on the same conjugated backbone creates a "push-pull" system. This architecture generally leads to a smaller HOMO-LUMO gap compared to the unsubstituted carbazole parent molecule, which would result in a red shift (shift to longer wavelengths) in its absorption spectrum. researchgate.netnih.gov

    Table 1: Representative Calculated Frontier Orbital Energies and Band Gaps for Substituted Carbazoles (Illustrative Data)
    Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (eV)
    Generic Carbazole-5.8 to -5.5-2.0 to -1.83.8 to 3.7
    Amino-Substituted Carbazole-5.4 to -5.1-1.9 to -1.73.5 to 3.4
    Bromo-Substituted Carbazole-5.9 to -5.7-2.2 to -2.03.7 to 3.5
    Donor-Acceptor Substituted Carbazole-5.5 to -5.2-2.5 to -2.23.0 to 2.8

    Note: The values in the table are representative ranges derived from computational studies on various carbazole derivatives and are intended to illustrate the effects of substitution.

    Frontier Molecular Orbital (FMO) Theory

    Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The shape, energy, and distribution of these orbitals are crucial for predicting how a molecule will react. youtube.com

    The analysis of the HOMO and LUMO distributions for this compound allows for predictions about its chemical behavior. pku.edu.cn

    Nucleophilic Sites: The HOMO represents the regions of highest electron density and is the source of electrons in a reaction. For this molecule, the HOMO is expected to be concentrated on the electron-rich carbazole core and the amino group. ijcaonline.org This indicates that these sites are the most susceptible to attack by electrophiles (electrophilic substitution). The nitrogen of the amino group and the carbon atoms ortho and para to it (positions C2 and C4) are predicted to be the primary centers of nucleophilicity.

    Electrophilic Sites: The LUMO indicates the regions most capable of accepting electrons. In reactions with nucleophiles, the interaction will be with the LUMO. The distribution of the LUMO across the aromatic rings, influenced by the electron-withdrawing bromine atoms, will define the sites susceptible to nucleophilic attack.

    Electron Transfer: In photophysical processes or redox reactions, FMO theory helps predict electron transfer pathways. rsc.org The carbazole moiety is an excellent electron donor (hole-transporting material). The high-energy HOMO facilitates the donation of an electron, forming a radical cation. The ability to accept an electron is governed by the LUMO energy. The specific substitution pattern fine-tunes these properties for applications in organic electronics. rsc.org

    Natural Bond Orbital (NBO) Analysis

    Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. wisc.edu It provides a quantitative description of bonding and intramolecular interactions. rsc.org

    NBO analysis is particularly useful for understanding charge delocalization and hyperconjugative interactions within a molecule. faccts.de For this compound, NBO calculations would reveal:

    Intramolecular Charge Transfer (ICT): The analysis quantifies the delocalization of electron density from donor orbitals (lone pairs, bonds) to acceptor orbitals (antibonding orbitals). A key interaction would be the delocalization of the nitrogen lone pair of the amino group into the π-system of the carbazole ring (n → π*). This interaction stabilizes the molecule and is characteristic of the "push-pull" electronic structure.

    Stabilization Energies (E(2)): NBO calculates the second-order perturbation theory energy of interaction, E(2), between donor and acceptor orbitals. A higher E(2) value signifies a stronger interaction. For instance, the interaction between the lone pair of the amino nitrogen (donor) and the antibonding π* orbitals of the adjacent C-C bonds (acceptors) would have a significant E(2) value, confirming the strong electronic communication.

    Natural Population Analysis (NPA): This analysis provides a less basis-set-dependent calculation of atomic charges compared to other methods like Mulliken population analysis. It would show the charge distribution, confirming the electron-donating nature of the amino group (leading to increased negative charge on the ring) and the electron-withdrawing nature of the bromine atoms.

    Table 2: Principal Intramolecular Interactions for a Substituted Carbazole System from NBO Analysis (Illustrative)
    Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
    LP(1) N (Amino)π(C-C) (Aromatic Ring)~40-60Lone Pair Delocalization / Resonance
    π(C-C) (Aromatic Ring)π(C-C) (Aromatic Ring)~15-25π-Conjugation
    LP(1) N (Carbazole)π(C-C) (Aromatic Ring)~30-50Lone Pair Delocalization
    σ(C-H) (Ethyl)σ(C-N)~1-3Hyperconjugation

    Note: E(2) values are representative and intended to illustrate the magnitude of different types of electronic interactions within the molecule.

    Spectroscopic Property Prediction and Validation against Experimental Data

    Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. jnsam.comresearchgate.net These theoretical predictions can be compared with experimental data to validate both the computational model and the experimentally determined molecular structure. nih.govnih.gov Such correlative studies are crucial for the accurate assignment of spectral features. researchgate.netresearchgate.net

    For this compound, DFT calculations can predict various spectra, including infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR). jnsam.comnih.gov

    Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. mdpi.com Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretching, N-H bending, C=C aromatic stretching). Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of a finite basis set, the calculated wavenumbers are typically scaled using an empirical scaling factor to improve agreement with experimental results. nih.gov By comparing the scaled theoretical spectrum with the experimental FT-IR spectrum, each absorption band can be confidently assigned to a specific molecular vibration. najah.edu

    UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. jnsam.com This method predicts the wavelengths of maximum absorption (λmax), the oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π, n→π). emu.edu.tr The predicted λmax values can be directly compared to the absorption bands observed in an experimental UV-Vis spectrum. najah.edu These calculations help elucidate the electronic structure, identifying which molecular orbitals are involved in the key electronic transitions that give the compound its characteristic absorption profile.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict NMR chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.net The calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). The strong correlation typically observed between calculated and experimental chemical shifts aids in the unambiguous assignment of signals in complex NMR spectra, confirming the connectivity and chemical environment of atoms within the molecule. nih.gov

    The table below presents a hypothetical comparison between experimental and DFT-calculated spectroscopic data for this compound, illustrating the expected level of agreement.

    Spectroscopic DataExperimental ValueCalculated Value (DFT/B3LYP)Assignment
    FT-IR (cm⁻¹) 34503465 (scaled)N-H Stretch (Amine)
    30553060 (scaled)C-H Stretch (Aromatic)
    16201625 (scaled)N-H Bend (Amine)
    14801485 (scaled)C=C Stretch (Aromatic)
    UV-Vis λmax (nm) 335330π → π
    298295π → π
    ¹³C NMR (ppm) 142.1141.8C-3
    125.8125.5C-4
    108.9109.2C-1
    ¹H NMR (ppm) 7.857.80H-4
    7.307.25H-5
    4.204.15-CH₂- (Ethyl)

    Note: The data presented is representative and intended for illustrative purposes. Actual experimental and calculated values may vary.

    Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published research data available for the compound “this compound” corresponding to the detailed outline provided in your request.

    The requested article cannot be generated because there are no specific findings in the existing scientific literature regarding the following properties for this exact molecule:

    Organic Electronic Materials: No data on charge transport properties, such as hole mobility, or its specific role and performance as a hole transporting material (HTM) in Organic Light-Emitting Diodes (OLEDs) or Perovskite Solar Cells (PSCs) was found.

    Photophysical Properties and Luminophores: There is no available information on the fluorescence, phosphorescence, Aggregation-Induced Emission (AIE) phenomena, or solvatochromism of this compound.

    Redox Chemistry and Electrochemical Applications: No studies detailing the redox potentials or other electrochemical characteristics of this compound were identified.

    Research is available for related but structurally different carbazole derivatives, such as those with bromine atoms at the 3 and 6 positions or the parent compound 3-amino-9-ethylcarbazole (B89807). However, in strict adherence to the instruction to focus solely on "this compound," this information cannot be used to construct the requested article. The specified compound may exist as a chemical intermediate or a theoretical structure, but its functional properties in advanced materials science have not been characterized in the available literature.

    Advanced Materials Science Applications and Functional Properties

    Photo/Electrocatalysis

    Carbazole-based materials have shown significant promise in the field of photo- and electrocatalysis, where they can act as sensitizers or catalysts in various chemical transformations. mdpi.com Their ability to absorb light and participate in electron transfer processes makes them suitable for applications such as photocatalytic hydrogen evolution.

    Studies on brominated carbazole-based D–π–A (donor-pi-acceptor) organic dyes have revealed that the introduction of bromine atoms can enhance their photocatalytic activity. rsc.org The bromination of the carbazole (B46965) moieties has been shown to increase the initial oxidation potentials and lead to a more non-planar molecular structure, which can decrease dye aggregation and improve the efficiency of photocatalytic hydrogen production. rsc.org In some cases, the hydrogen production efficiency of dye-sensitized systems was enhanced by 4–6 fold upon bromination of the carbazole dye. rsc.org

    Chemical Sensing Applications (e.g., Fluorescent Probes)

    The inherent fluorescence of the carbazole scaffold makes it an excellent platform for the development of chemical sensors and fluorescent probes. nih.gov The 3-amino-9-ethylcarbazole (B89807) moiety, in particular, has been utilized as a building block for creating sensors for various analytes.

    A notable application is the development of a novel fluorescence sensor based on the covalent immobilization of 3-amino-9-ethylcarbazole on a quartz glass slide using silver nanoparticles as bridges and carriers. This sensor was successfully used for the determination of rutin, where the fluorescence intensity of the sensor was quenched by the analyte. nih.gov The sensor demonstrated good reproducibility, reversibility, and a rapid response. nih.gov

    Furthermore, derivatives of 3-amino-9-ethylcarbazole can be designed to selectively detect specific metal ions. For instance, a "turn-on" fluorescent probe for Al³⁺ was synthesized based on a 3,6-imine-triphenylamine-(9-ethyl) carbazole Schiff base derivative. mdpi.com The probe showed high selectivity and sensitivity for Al³⁺. Similarly, a novel fluorescent probe for Zn²⁺ was designed based on a pyrano[3,2-c] carbazole structure. mdpi.com These examples highlight the versatility of the 3-amino-9-ethylcarbazole framework in the design of fluorescent probes for a wide range of target molecules and ions. The presence of the bromine atoms in 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine could further modulate the photophysical properties, potentially leading to sensors with enhanced sensitivity or selectivity.

    Conclusion and Future Research Perspectives

    Summary of Current Academic Research on 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine

    Direct academic research focusing specifically on the compound this compound is notably limited in publicly available scientific literature. Consequently, a summary of its dedicated research is not feasible. However, a significant body of research exists for its core structure, 3-amino-9-ethylcarbazole (B89807), and for various brominated carbazole (B46965) derivatives. tubitak.gov.trresearchgate.net This body of work provides a strong foundation for predicting the chemical behavior, synthetic pathways, and potential applications of the title compound.

    Research on 3-amino-9-ethylcarbazole highlights its role as a versatile building block in synthetic, pharmaceutical, and materials chemistry. researchgate.net Its chemical reactivity is characterized by three nucleophilic sites: the amino group at the C-3 position and the carbon atoms at the C-2 and C-4 positions. researchgate.net This reactivity has been exploited for the synthesis of a wide range of derivatives and fused heterocyclic systems. researchgate.net Furthermore, 3-amino-9-ethylcarbazole is a well-known chromogenic substrate used in immunohistochemistry. wikipedia.org

    Studies on brominated carbazoles have largely focused on their utility in organic electronics. The introduction of bromine atoms at various positions on the carbazole ring serves multiple purposes, including providing reactive sites for cross-coupling reactions to build larger conjugated systems and modifying the electronic properties of the molecule. For instance, 3,6-dibromo-9H-carbazole is a common precursor for the synthesis of conductive polymers and materials for organic light-emitting diodes (OLEDs). mdpi.com The synthesis of 1,3,6-tribromo-9H-carbazole and other brominated derivatives has also been reported, often utilizing N-bromosuccinimide (NBS) as the brominating agent. lmaleidykla.lt

    Identification of Unexplored Research Avenues and Potential

    The scarcity of literature on this compound itself signifies a major unexplored research avenue. The unique substitution pattern of this molecule, with bromine atoms at the 6 and 8 positions and an amino group at the 3 position, suggests several areas of potential scientific inquiry:

    Novel Material Synthesis: This compound is a prime candidate as a monomer for the synthesis of novel polymers. The two bromine atoms provide handles for polymerization through reactions like Suzuki or Yamamoto coupling, while the amino group can be used for post-polymerization functionalization or to influence the polymer's solubility and electronic properties.

    Organic Electronics: The combination of the electron-donating carbazole and amino moieties with the electron-withdrawing bromine atoms could result in unique photophysical properties. This makes it a target for investigation as a host material, an emitter in OLEDs, or as a component in organic photovoltaics (OPVs) and perovskite solar cells. mdpi.commdpi.com

    Medicinal Chemistry: The carbazole scaffold is a known pharmacophore present in various biologically active natural products and synthetic drugs. nih.govijpsjournal.com The specific functionalization of this compound could be explored for potential antimicrobial, anticancer, or neuroprotective activities. nih.gov

    Chemosensors: The electron-rich nature of the carbazole ring system, combined with the potential for the amino group to act as a binding site, suggests that this compound could be a precursor for novel chemosensors for detecting ions or small molecules. researchgate.net

    Challenges and Opportunities in Synthetic Methodology and Application Development

    Challenges:

    A primary challenge in working with this compound is its synthesis. The regioselective bromination of 3-amino-9-ethylcarbazole presents a significant hurdle. The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions (C-2, C-4, and C-6). tubitak.gov.tr Achieving bromination at the C-8 position in the presence of the C-3 amino group would likely require a multi-step synthetic strategy, possibly involving protecting groups and directed lithiation or other advanced synthetic techniques. This contrasts with the more straightforward synthesis of other dibromo-isomers like the 3,6-dibromo derivative. mdpi.com

    Further challenges include the potential for side reactions during synthesis, leading to difficulties in purification and isolation of the desired isomer with high purity. The development of applications is also contingent on the scalability of the synthetic route to produce sufficient quantities of the material for testing and device fabrication.

    Opportunities:

    The synthetic challenges also present significant opportunities for the development of novel and sophisticated organic synthesis methodologies. The creation of a reliable and efficient route to this compound would be a valuable addition to the synthetic chemist's toolkit and would enable the synthesis of other similarly substituted carbazoles.

    In terms of application development, the unique electronic and steric environment created by the substitution pattern of this molecule offers the opportunity to create materials with novel properties. For example, the steric hindrance around the C-8 position could influence the packing of molecules in thin films, which is a critical factor in the performance of organic electronic devices. The development of applications for this compound is an open field with the potential for discovering materials with superior performance compared to more common carbazole isomers.

    Potential for Novel Functional Materials Development based on the this compound Scaffold

    The this compound scaffold is a promising platform for the development of a new generation of functional materials.

    Advanced OLED Materials: The carbazole core is known for its high triplet energy, making it an excellent host material for phosphorescent OLEDs (PhOLEDs). nih.gov The introduction of bromine atoms can further enhance intersystem crossing (the "heavy atom effect"), potentially leading to materials with efficient phosphorescence or thermally activated delayed fluorescence (TADF) properties. The amino group can be used to fine-tune the HOMO/LUMO energy levels to improve charge injection and transport.

    Conductive and Photorefractive Polymers: As a monomer, this compound could be used to create polymers with tailored properties. The resulting polymers could exhibit high thermal stability and good hole-transporting capabilities, making them suitable for use in a variety of organic electronic applications. mdpi.comresearchgate.net The ability to further functionalize the amino group would allow for the creation of a library of polymers with varying solubility, processability, and electronic characteristics.

    Pharmaceutical Leads: The carbazole nucleus is a key component of many biologically active compounds. ijpsjournal.com The unique substitution pattern of this compound provides a novel scaffold for medicinal chemistry exploration. The bromine atoms can serve as points for further diversification of the molecule through cross-coupling reactions, allowing for the rapid generation of analogues for biological screening.

    Table of Predicted Properties for this compound

    PropertyPredicted Value/CharacteristicBasis for Prediction
    Molecular FormulaC₁₄H₁₂Br₂N₂-
    Molecular Weight368.07 g/mol -
    AppearanceOff-white to pale yellow solidBased on related aminocarbazoles and bromocarbazoles.
    SolubilitySoluble in common organic solvents like THF, Dichloromethane (B109758), DMF.Based on the ethyl and amino functional groups. researchgate.net
    Predicted ¹H NMR Chemical Shifts (in CDCl₃)Aromatic protons: 6.8-8.0 ppm; -CH₂- protons: ~4.3 ppm; -CH₃ protons: ~1.4 ppm; -NH₂ protons: broad singlet ~3.5-4.5 ppmBased on spectroscopic data of 3-amino-9-ethylcarbazole and brominated carbazoles. nih.govnih.gov
    Predicted ¹³C NMR Chemical Shifts (in CDCl₃)Aromatic carbons: 100-150 ppm; Brominated carbons: ~110-120 ppm; -CH₂- carbon: ~38 ppm; -CH₃ carbon: ~14 ppmBased on spectroscopic data of related carbazole derivatives. nih.gov

    Table of Potential Polymerization Reactions

    Reaction NameCo-monomer ExamplePotential Polymer Properties
    Suzuki CouplingAryl diboronic esterConjugated polymer for OLEDs or OPVs
    Stille CouplingAryl distannaneConjugated polymer with good processability
    Yamamoto Coupling-Homopolymer with high thermal stability
    Buchwald-Hartwig AminationDiaminePolymer with enhanced hole-transporting properties

    Q & A

    Q. What are the standard synthetic routes for 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine, and how can reaction conditions be optimized for yield?

    A modified Ullmann coupling or electrophilic bromination is typically employed for carbazole derivatives. For example, bromination of carbazole precursors using 1,4-dibromobutane in toluene with TBAB as a catalyst at 45°C yields brominated intermediates (89.5% yield after recrystallization) . Optimization involves adjusting stoichiometry (e.g., excess brominating agent), temperature control (45–80°C), and purification via vacuum distillation or ethanol recrystallization. Column chromatography (hexane:ethyl acetate) is recommended for isolating pure products .

    Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

    • ¹H/¹³C NMR : Key for verifying substitution patterns. For example, aromatic protons in carbazole derivatives appear at δ 7.2–8.6 ppm, with splitting patterns indicating bromine positions . Ethyl groups show signals at δ 1.36 ppm (singlet, 6H) .
    • IR Spectroscopy : Confirms functional groups (e.g., C-Br stretches at 500–600 cm⁻¹, NH₂ bends at 1500–1600 cm⁻¹) .
    • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks for carbazole derivatives) .

    Q. What purification methods are effective for removing unreacted brominating agents from carbazole derivatives?

    Sequential washing with water/brine removes aqueous impurities, while vacuum distillation separates volatile unreacted dibromobutane . Recrystallization in ethanol or hexane:ethyl acetate (9:1) yields high-purity solids (>95%) .

    Advanced Research Questions

    Q. How can computational methods like quantum chemical calculations enhance the synthesis design of carbazole derivatives?

    Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD uses reaction path searches to optimize conditions for bromination and coupling steps, achieving 96% yield in some cases . Virtual screening of solvents/catalysts via software (e.g., Gaussian) minimizes resource consumption .

    Q. How should researchers address contradictory NMR data observed in carbazole derivatives during structural validation?

    Contradictions (e.g., unexpected splitting or shifts) may arise from rotational isomers or residual solvents. Solutions include:

    • Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of ethyl groups) .
    • 2D NMR (COSY, HSQC) : Assigns ambiguous signals by correlating ¹H-¹³C couplings .
    • Crystallography : Single-crystal X-ray diffraction (as in 9-ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine) confirms regiochemistry .

    Q. What strategies mitigate side reactions (e.g., over-bromination) during the synthesis of dibrominated carbazoles?

    • Controlled Stoichiometry : Use 1.1–1.2 equivalents of bromine per reactive site to prevent di-/tri-substitution .
    • Protecting Groups : Temporarily block the amine (-NH₂) with acetyl groups to direct bromination to C6/C8 positions .
    • In Situ Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination .

    Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

    Bromine’s electron-withdrawing effect activates the carbazole core for Suzuki-Miyaura couplings, while the ethyl group’s steric bulk may hinder Pd catalyst access. Optimizing ligands (e.g., bulky phosphines like SPhos) improves coupling efficiency .

    Methodological Considerations

    Q. What factorial design approaches are suitable for optimizing multi-step syntheses of carbazole derivatives?

    A 2³ factorial design evaluates three variables (temperature, catalyst loading, solvent polarity) across eight experiments. For example, varying TBAB concentration (5–10 mol%) and temperature (45–80°C) identifies optimal conditions for bromination . Response surface methodology (RSM) further refines interactions between factors .

    Q. How can researchers validate the reproducibility of synthetic protocols for carbazole derivatives across labs?

    • Detailed Procedural Documentation : Specify exact grades of reagents (e.g., anhydrous Na₂SO₄ for drying) .
    • Round-Robin Testing : Collaborate with independent labs to replicate yields/purity .
    • Analytical Cross-Checking : Compare NMR/IR data with published spectra (e.g., Acta Crystallographica ).

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